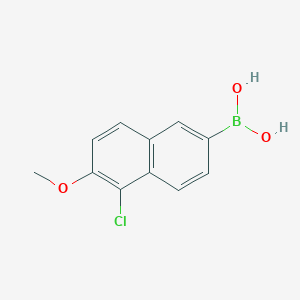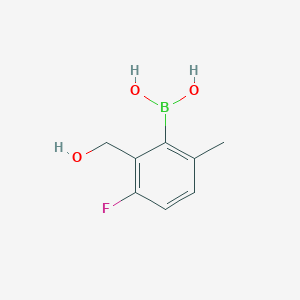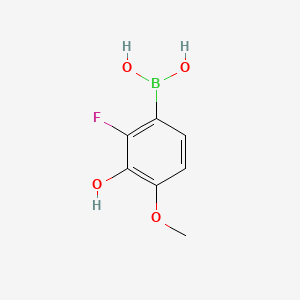
1,3-Bis(5-iodopyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(5-iodopyridin-2-yl)urea is a chemical compound that features two iodopyridine groups attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-iodopyridin-2-yl)urea typically involves the reaction of 5-iodopyridine-2-amine with a suitable isocyanate or carbodiimide. One common method is to react 5-iodopyridine-2-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is safe and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
1,3-Bis(5-iodopyridin-2-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling, where the iodopyridine groups react with boronic acids or stannanes to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts are often employed in Suzuki or Stille coupling reactions, with bases like potassium carbonate and solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki coupling reaction, the product would be a bipyridine derivative with new substituents replacing the iodine atoms .
科学的研究の応用
1,3-Bis(5-iodopyridin-2-yl)urea has several applications in scientific research:
作用機序
The mechanism of action of 1,3-Bis(5-iodopyridin-2-yl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
1,3-Bis(3,4-dichlorophenyl)urea: This compound has similar structural features but with chlorine atoms instead of iodine.
Bipyridine Derivatives: Compounds like 2,2’-bipyridine and 4,4’-bipyridine share structural similarities and are widely used in coordination chemistry and catalysis.
Uniqueness
1,3-Bis(5-iodopyridin-2-yl)urea is unique due to the presence of iodopyridine groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
特性
IUPAC Name |
1,3-bis(5-iodopyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8I2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZVUFGONIIONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8I2N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8202316.png)


![4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B8202339.png)
